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1-Iodo-3-(2-iodoethoxy)benzene

Cat. No.: B14122228
M. Wt: 373.96 g/mol
InChI Key: FLFCKYYYYUVMAT-UHFFFAOYSA-N
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Description

Significance of Iodinated Aromatic Ethers in Advanced Chemical Research

Iodinated aromatic ethers are a class of organic compounds that have garnered significant attention as versatile intermediates in synthesis. researchgate.net The presence of an iodine atom on the aromatic ring is particularly advantageous for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. capes.gov.br The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds, allowing for milder reaction conditions and greater functional group tolerance. wikipedia.org

The ether linkage, on the other hand, imparts specific physicochemical properties to the molecule, including influencing its solubility and conformational flexibility. Aromatic ethers are prevalent structural motifs in numerous natural products, pharmaceuticals, and materials. researchgate.net For instance, the ether group is a key component in many clinically approved drugs. Consequently, synthetic methods that facilitate the construction of aromatic ethers are of high importance. researchgate.net The combination of a reactive iodo-group and a stable ether linkage in one molecule makes iodinated aromatic ethers powerful tools for medicinal chemistry and materials science, enabling the late-stage functionalization and diversification of complex molecules. researchgate.netfrontiersin.org

Overview of Dual-Halogenated Benzene (B151609) Derivatives in Synthetic Methodologies

Benzene derivatives bearing two halogen atoms are valuable precursors in organic synthesis, allowing for sequential and site-selective functionalization. numberanalytics.com When the two halogens are different (e.g., bromo and iodo) or are attached to carbons with different hybridizations (sp² vs. sp³), their reactivity can be selectively exploited. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of intricate molecules without the need for extensive protecting group manipulations.

In the case of 1-Iodo-3-(2-iodoethoxy)benzene, the molecule possesses two distinct carbon-iodine bonds: one on the aromatic sp²-hybridized carbon and one on the aliphatic sp³-hybridized carbon of the ethoxy side chain. The aryl iodide exhibits reactivity typical for electrophilic aromatic substitution and is a prime substrate for transition-metal-catalyzed cross-coupling reactions. wikipedia.orgfiveable.me Conversely, the alkyl iodide is highly susceptible to nucleophilic substitution reactions (SN2). msu.edu This built-in difference in reactivity allows for a two-directional synthetic approach, where each iodo-group can be addressed under specific, non-competing reaction conditions.

Structural Features and Reactivity Considerations for this compound

The unique arrangement of functional groups in this compound dictates its chemical behavior and synthetic utility. Its structure consists of a benzene ring substituted at the 1- and 3-positions with an iodine atom and a 2-iodoethoxy group, respectively.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (Predicted/Analog Data)Source
Molecular Formula C₈H₈I₂O-
Molecular Weight 389.96 g/mol -
Appearance Likely a colorless to pale yellow oil or low-melting solidAnalog Data
XLogP (Predicted) ~3.5-4.0 uni.lunih.gov
Synthesis Possible via Williamson ether synthesis between 3-iodophenol (B1680319) and 1,2-diiodoethane (B146647), or a Finkelstein reaction on a bromo- or chloro-analogue. researchgate.net

The key to the synthetic utility of this compound lies in the orthogonal reactivity of its two C-I bonds.

Aryl Iodide Reactivity: The iodine atom attached directly to the benzene ring is an excellent leaving group in palladium-catalyzed reactions. This enables the introduction of a wide variety of substituents (alkyl, aryl, alkynyl, etc.) at this position. The ether group at the meta-position acts as a weak electron-donating group, influencing the reactivity of the ring.

Alkyl Iodide Reactivity: The primary alkyl iodide on the ethoxy chain is a strong electrophile, readily undergoing substitution with a wide range of nucleophiles. This allows for the extension of the side chain or the introduction of different functional groups, such as azides, amines, thiols, or other ethers. The reactivity of alkyl iodides is generally higher than bromides or chlorides in nucleophilic substitutions. msu.edu

This dual reactivity allows for a programmed, stepwise synthesis. For example, one could first perform a Sonogashira coupling on the aryl iodide position, leaving the alkyl iodide untouched. Subsequently, the alkyl iodide could be displaced by a nucleophile to build another part of the molecule. This strategic approach minimizes synthetic steps and maximizes molecular complexity.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (Based on data from structurally similar compounds) rsc.org

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.5-7.6dAr-H (adjacent to C-I)
~7.1-7.2tAr-H
~6.8-7.0mAr-H (ortho to ether)
~4.2-4.3tO-CH₂ -CH₂I
~3.3-3.4tOCH₂-CH₂ I
¹³C NMR ~158-160sC -O (Aromatic)
~130-135sC -H (Aromatic)
~120-125sC -H (Aromatic)
~115-118sC -H (Aromatic)
~94-96sC -I (Aromatic)
~68-70sO-C H₂-CH₂I
~0-2sOCH₂-C H₂I

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8I2O B14122228 1-Iodo-3-(2-iodoethoxy)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8I2O

Molecular Weight

373.96 g/mol

IUPAC Name

1-iodo-3-(2-iodoethoxy)benzene

InChI

InChI=1S/C8H8I2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2

InChI Key

FLFCKYYYYUVMAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)OCCI

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 1 Iodo 3 2 Iodoethoxy Benzene

Established Synthetic Pathways to 1-Iodo-3-(2-iodoethoxy)benzene

The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages depending on the availability of starting materials and desired purity. These methods primarily involve creating the ether linkage and introducing the iodine atoms at the desired positions.

Halogenation and Etherification Approaches

A common and direct method for synthesizing this compound involves a two-step process starting from 3-iodophenol (B1680319). This pathway leverages classical etherification and halogenation reactions.

The initial step is a Williamson ether synthesis. 3-Iodophenol is treated with a dihaloethane, typically 1-bromo-2-chloroethane (B52838) or 1,2-dibromoethane, in the presence of a base to form the ether linkage. The phenolic proton is removed by a base like potassium carbonate, creating a nucleophilic phenoxide that then attacks the electrophilic dihaloethane, displacing one of the halogen atoms. This reaction is typically performed in a polar aprotic solvent.

The resulting intermediate, 1-(2-haloethoxy)-3-iodobenzene, is then subjected to a halogen exchange reaction to replace the remaining bromine or chlorine atom with iodine. This is often accomplished using a Finkelstein reaction, where an iodide salt such as sodium iodide in acetone (B3395972) is used to drive the substitution. byjus.comwikipedia.org

An alternative etherification approach involves reacting 3-iodophenol with 1,2-diiodoethane (B146647) directly. chemicalbook.com This method combines the etherification and final iodination step but may require careful control of reaction conditions to prevent side reactions.

Table 1: Example Reagents for Halogenation and Etherification

Starting Material Reagent 1 Reagent 2 Solvent Product
3-Iodophenol 1-Bromo-2-chloroethane K₂CO₃ Acetone 1-(2-Chloroethoxy)-3-iodobenzene
1-(2-Chloroethoxy)-3-iodobenzene Sodium Iodide Acetone This compound

Multi-Step Synthesis with Transition Metal Catalysis (e.g., Palladium or Copper)

While direct etherification is common, transition metal-catalyzed reactions offer alternative routes, particularly for creating the aryl ether bond (C-O bond). Copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination-type reactions can be adapted for ether synthesis.

In this context, one could envision a strategy where a suitably protected 2-iodoethanol (B1213209) is coupled with 1,3-diiodobenzene (B1666199) or 1-bromo-3-iodobenzene (B1265593) using a palladium or copper catalyst. The catalyst, in combination with a suitable ligand and base, facilitates the formation of the aryl-oxygen bond. Subsequent deprotection and conversion of the hydroxyl group to an iodide would yield the final product.

Copper-catalyzed reactions are particularly relevant in the context of radioiodination, where a precursor is reacted with a source of radioactive iodine. nih.gov This methodology can be adapted for non-radioactive synthesis. For instance, a precursor like 1-bromo-3-(2-iodoethoxy)benzene could potentially be synthesized and then the aryl bromide converted to an aryl iodide via a copper-catalyzed halogen exchange, a variant of the aromatic Finkelstein reaction. wikipedia.org

Synthesis via Halogen Exchange Reactions from Bromo or Chloro Precursors

The Finkelstein reaction is a cornerstone for synthesizing iodoalkanes from their corresponding chloro or bromo analogs and is highly applicable to the synthesis of this compound. byjus.comwikipedia.org This Sₙ2 reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone. wikipedia.org The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone. wikipedia.org

A practical route to this compound starts with the synthesis of a dibromo precursor, such as 1-bromo-3-(2-bromoethoxy)benzene. This precursor can be prepared by reacting 3-bromophenol (B21344) with 1,2-dibromoethane. The subsequent double halogen exchange using excess sodium iodide in acetone yields this compound. This method is efficient for introducing the alkyl iodide.

Similarly, a bromo-iodo intermediate, 1-bromo-3-(2-iodoethoxy)benzene, can be isolated or generated in situ and then subjected to an aromatic halogen exchange. rsc.org Catalysis by copper(I) iodide is often necessary to facilitate the exchange of an aryl bromide for an iodide, a process known as the aromatic Finkelstein reaction. wikipedia.org

A study reporting the synthesis of 1,1′,1′′-[(2-iodoethoxy)methanetriyl]tribenzene utilized a halogen exchange reaction where the corresponding bromo-precursor was treated with sodium iodide in THF to yield the iodo-compound in 69% yield. researchgate.net This demonstrates the effectiveness of the Finkelstein reaction for converting a 2-bromoethoxy group to a 2-iodoethoxy group on a complex molecule. researchgate.net

Table 2: Finkelstein Reaction for Precursor Conversion

Precursor Reagent Solvent Key Feature
1-Bromo-3-(2-bromoethoxy)benzene Sodium Iodide (NaI) Acetone Double Sₙ2 substitution
1-Chloro-3-(2-chloroethoxy)benzene Sodium Iodide (NaI) Acetone Double Sₙ2 substitution

Precursor Design and Derivatization Methods Utilizing this compound

The two iodine atoms in this compound are at positions with different reactivities. The iodine on the ethyl chain is susceptible to nucleophilic substitution (Sₙ2), while the iodine on the benzene (B151609) ring is reactive in transition-metal-catalyzed cross-coupling reactions. This differential reactivity makes it a versatile precursor for more complex molecules.

Incorporation into Complex Organic Architectures

This compound is a valuable building block for synthesizing larger, polycyclic, or macrocyclic structures. The aryl iodide can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds.

For example, a related compound, 2-iodo-4-(2-iodoethoxy)-1-methylbenzene, was used in a one-pot intramolecular aryl alkylation/N-tosylhydrazone insertion reaction. rsc.org In this process, the aryl iodide first undergoes a palladium-catalyzed reaction, demonstrating its utility as a handle for C-C bond formation. rsc.org The alkyl iodide on the ethoxy chain can be used to link the molecule to other fragments or to form cyclic structures through intramolecular reactions. For instance, it can react with a nucleophile present in a molecule that has been attached via the aryl iodide, leading to complex heterocyclic systems.

The synthesis of graphene nanoribbons has utilized a similar precursor, 2,2′-((3-(2-iodoethoxy)-1,2-phenylene)bis(ethyne-2,1-diyl))bis((p-tolylethynyl)benzene), which was synthesized from its bromo-analogue via a Finkelstein reaction in 99% yield. google.com This highlights the role of the iodoethoxy moiety in building large, well-defined carbon-rich architectures.

Preparation of Functionalized Derivatives for Specific Research Applications

A significant application of precursors like this compound is in the field of medicinal chemistry and molecular imaging, specifically for the synthesis of radiolabeled compounds. mdpi.com The non-radioactive ("cold") compound or, more commonly, a precursor containing a better leaving group like a trialkylstannyl (stannane) or a boronic ester group, is prepared first. Then, in the final step, a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) is introduced. mdpi.comnih.gov

The synthesis of radioiodinated compounds can be achieved through several methods:

Iododestannylation: A common indirect labeling method involves reacting a tributyltin precursor with a source of radioiodine in the presence of a mild oxidizing agent like hydrogen peroxide. nih.govjst.go.jp This allows for the efficient and regioselective introduction of the radioisotope onto the aromatic ring.

Halogen Exchange: As discussed, a bromo or chloro precursor can be converted to the radioiodinated compound via nucleophilic halogen exchange. nih.govmdpi.com This is often catalyzed by copper salts to increase the radiochemical yield (RCY). nih.gov

Electrophilic Iodination: If the aromatic ring is sufficiently activated, direct electrophilic substitution with radioiodine can be performed using an oxidizing agent such as Iodogen or Chloramine-T. mdpi.com

These methods allow for the creation of targeted radiopharmaceuticals for imaging techniques like Single-Photon Emission Computed Tomography (SPECT) or for therapeutic applications. nih.gov The this compound scaffold provides a stable framework that can be attached to a biologically active molecule, with the iodine atom serving as the imaging or therapeutic payload.

Table 3: Mentioned Chemical Compounds

Compound Name
1,1′,1′′-[(2-bromoethoxy)methanetriyl]tribenzene
1,1′,1′′-[(2-iodoethoxy)methanetriyl]tribenzene
1,2-dibromoethane
1,2-diiodoethane
1-bromo-2-chloroethane
1-bromo-3-(2-bromoethoxy)benzene
1-bromo-3-(2-iodoethoxy)benzene
1-bromo-3-iodobenzene
This compound
2,2′-((3-(2-iodoethoxy)-1,2-phenylene)bis(ethyne-2,1-diyl))bis((p-tolylethynyl)benzene)
2-iodo-4-(2-iodoethoxy)-1-methylbenzene
3-bromophenol
3-iodophenol
Acetone
Boronic ester
Chloramine-T
Copper(I) iodide
Hydrogen peroxide
Iodogen
Palladium
Potassium carbonate
Sodium iodide
Tetrahydrofuran (THF)

Advanced Spectroscopic and Structural Characterization of 1 Iodo 3 2 Iodoethoxy Benzene

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization (ESI-MS) Applications:Analysis of the compound's behavior under ESI conditions and its fragmentation patterns cannot be detailed without access to the relevant mass spectra.

Therefore, the generation of the requested article with the required detailed research findings and data tables is not feasible at this time.

MALDI-TOF-MS Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique used for the mass analysis of a wide range of organic molecules. wikipedia.org While extensively used for large biomolecules, its application to small organic compounds like 1-Iodo-3-(2-iodoethoxy)benzene requires specific strategies to overcome matrix-related interference in the low mass-to-charge (m/z) region. nih.govacs.org

In a hypothetical analysis of this compound, the compound would be co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). youtube.com Upon irradiation with a pulsed laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte molecule, typically through protonation or cationization. nih.gov The resulting ions are then accelerated in an electric field, and their mass-to-charge ratio is determined by their time of flight to the detector. youtube.com

This technique would be primarily used to determine the accurate molecular weight of the compound, confirming its molecular formula (C₈H₈I₂O). The high-resolution mass measurement allows for the differentiation between compounds with the same nominal mass. The expected monoisotopic mass for this compound is approximately 389.86 g/mol . In the MALDI-TOF spectrum, one would expect to observe the molecular ion ([M]⁺) as well as common adducts.

Hypothetical MALDI-TOF-MS Data for this compound

Ion Species Formula Calculated m/z
[M]⁺ [C₈H₈I₂O]⁺ ~389.86
[M+H]⁺ [C₈H₉I₂O]⁺ ~390.87
[M+Na]⁺ [C₈H₈I₂NaO]⁺ ~412.85

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its aryl, ether, and iodo functionalities.

The key vibrational modes expected are:

Aromatic C-H Stretch: Peaks appearing above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in the benzene (B151609) ring.

Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹ correspond to the C-H bonds of the sp³ hybridized carbons in the ethoxy group.

Aromatic C=C Bending: Absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching within the benzene ring.

Aryl-Alkyl Ether C-O-C Stretch: Aryl alkyl ethers typically show two distinct C-O stretching bands. quimicaorganica.orgpressbooks.pub An asymmetric stretch is expected around 1250 cm⁻¹, and a symmetric stretch appears at a lower wavenumber, around 1040 cm⁻¹. spectroscopyonline.comyoutube.com

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong absorptions in the 900-670 cm⁻¹ region. upi.edu As a 1,3- (or meta-) disubstituted benzene, characteristic bands would be expected.

C-I Stretch: The carbon-iodine bond vibrations occur at very low frequencies due to the high mass of the iodine atom. spectroscopyonline.com These bands would be found in the far-infrared region, typically between 600 and 500 cm⁻¹. upi.edu

Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3100-3000 Medium-Weak C-H Stretch Aromatic (C=C-H)
2975-2850 Medium C-H Stretch Aliphatic (-CH₂)
1580-1450 Medium-Strong C=C Bending Aromatic Ring
~1250 Strong Asymmetric C-O-C Stretch Aryl-Alkyl Ether
~1040 Strong Symmetric C-O-C Stretch Aryl-Alkyl Ether
900-860 & 810-750 Strong C-H Out-of-Plane Bending 1,3-Disubstituted Benzene

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction Studies of Related Iodoethoxybenzene Derivatives

While specific crystallographic data for this compound is not available, analysis of related iodo-substituted aromatic compounds and aromatic ethers provides a strong basis for predicting its solid-state structure. kpi.uaacs.org The process involves growing a high-quality single crystal, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. wikipedia.orgnih.gov

For this compound, a single-crystal X-ray diffraction study would provide invaluable information on:

Molecular Conformation: The precise geometry of the molecule, including the planarity of the benzene ring and the conformation of the iodoethoxy side chain, particularly the C-C-O-C torsion angle.

Bond Parameters: Exact measurements of C-I, C-O, C-C, and C-H bond lengths and the angles between them.

Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal non-covalent interactions. Given the presence of iodine atoms, the formation of halogen bonds (C-I···O or C-I···I) would be of particular interest, as these interactions can significantly influence the crystal packing. acs.org

Hypothetical Crystallographic Data Table for this compound

Parameter Description Expected Value/Information
Crystal System To be determined
Space Group To be determined
Unit Cell Dimensions (a, b, c, α, β, γ) To be determined
C-I Bond Lengths Distance between Carbon and Iodine atoms ~2.10 Å
C(aryl)-O Bond Length Distance between aromatic Carbon and Ether Oxygen ~1.36 Å
C(alkyl)-O Bond Length Distance between aliphatic Carbon and Ether Oxygen ~1.43 Å
C-O-C Bond Angle Angle of the ether linkage ~118-122°

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. azom.com For organic compounds, this typically involves combustion analysis to quantify carbon, hydrogen, nitrogen, and sulfur.

For this compound (molecular formula C₈H₈I₂O), elemental analysis would be used to experimentally determine the mass percentages of carbon and hydrogen. The iodine content can be determined by other methods, such as titration after combustion. The oxygen content is typically calculated by difference. The experimental results for a pure sample should closely match the theoretically calculated values, thereby verifying the empirical and molecular formula of the synthesized compound. eltra.com

Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Molar Mass of C₈H₈I₂O ( g/mol ) Calculated % Hypothetical Experimental %
Carbon C 12.01 389.90 24.64% 24.61%
Hydrogen H 1.01 389.90 2.07% 2.10%
Iodine I 126.90 389.90 65.09% 65.01%

Theoretical and Computational Chemistry Applied to 1 Iodo 3 2 Iodoethoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods map the electron distribution and energy levels, which are key determinants of molecular stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule such as 1-Iodo-3-(2-iodoethoxy)benzene, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters. researchgate.net This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, resulting in a true energy minimum on the potential energy surface.

Interactive Table 1: Predicted Geometric Parameters for this compound from DFT

The following table illustrates the types of data obtained from DFT geometry optimization. The values are representative and based on standard bond lengths and angles for similar chemical environments.

ParameterAtoms InvolvedPredicted ValueSignificance
Bond LengthC-I (Aromatic)~2.10 ÅInfluences reactivity in substitution reactions.
Bond LengthC-I (Aliphatic)~2.14 ÅWeaker than the aromatic C-I bond, potential site for nucleophilic attack.
Bond LengthC-O (Aromatic-Ether)~1.37 ÅPartial double bond character due to resonance with the ring.
Bond LengthC-O (Ether)~1.42 ÅTypical single bond length, allows for conformational flexibility.
Bond AngleC-O-C (Ether)~112°Determines the angle of the ethoxy chain relative to the ring.
Dihedral AngleC-C-O-CVariableDefines the rotational conformation (e.g., anti, gauche) of the side chain.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

Molecular Dynamics and Conformational Analysis

While DFT can find a single lowest-energy structure, a flexible molecule like this compound exists as a population of different conformations at any non-zero temperature. Molecular dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time.

By simulating the molecule for a period, MD allows for the exploration of its conformational landscape. This is particularly insightful for the iodoethoxy chain, which can rotate around its single bonds. An MD simulation can reveal the most populated conformational states, the energy barriers between them, and how the molecule's shape fluctuates in different environments (e.g., in a vacuum vs. in a solvent). This provides a dynamic picture of the molecule's structure that is often more realistic than a static, single-conformation model.

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is instrumental in mapping potential reaction pathways and elucidating reaction mechanisms. For this compound, theoretical calculations can be used to model various potential transformations. For example, DFT can be used to calculate the transition state structures and activation energies for nucleophilic substitution reactions at either of the two iodine-bearing carbon atoms.

Such studies could determine whether substitution is more likely to occur at the aromatic or the aliphatic carbon and how the reaction is influenced by the choice of nucleophile and solvent. For instance, modeling the reaction with an amine could predict the energetics of forming a new C-N bond, which is relevant in the synthesis of more complex derivatives. These calculations provide a mechanistic understanding at the molecular level, identifying the lowest-energy path a reaction is likely to follow.

Computational Studies on Chemical Hardness, Softness, and Chemical Potential

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), chemical softness (S), and chemical potential (μ).

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ ≈ (E_HOMO + E_LUMO) / 2 . A higher (less negative) chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : This represents the resistance of a molecule to change its electron configuration. It is calculated from the HOMO-LUMO gap: η ≈ (E_LUMO - E_HOMO) / 2 . As mentioned, molecules with a large gap are considered "hard," and those with a small gap are "soft." researchgate.net

Chemical Softness (S) : This is the reciprocal of hardness (S = 1 / η ). Soft molecules are more reactive than hard molecules because they can more easily offer electrons to an acceptor. researchgate.net

By calculating these values for this compound, one can quantitatively compare its reactivity to other related compounds. For example, comparing its hardness value to that of benzene (B151609) or iodobenzene (B50100) would provide a quantitative scale for its predicted stability. researchgate.net

Interactive Table 2: Global Reactivity Descriptors

This table defines the key reactivity descriptors that can be calculated from HOMO and LUMO energies.

DescriptorFormulaInterpretation for this compound
Chemical Potential (μ) μ ≈ (E_HOMO + E_LUMO) / 2Indicates the molecule's overall nucleophilic/electrophilic character.
Chemical Hardness (η) η ≈ (E_LUMO - E_HOMO) / 2A measure of resistance to electronic change; predicts stability.
Chemical Softness (S) S = 1 / (2η)A measure of polarizability and reactivity; inverse of hardness.
Electrophilicity Index (ω) ω = μ² / (2η)Quantifies the ability of the molecule to act as an electrophile.

Research Applications and Roles of 1 Iodo 3 2 Iodoethoxy Benzene in Chemical Science

Utilization as a Versatile Synthetic Intermediate and Building Block

As a synthetic intermediate, 1-Iodo-3-(2-iodoethoxy)benzene offers two reactive centers: the carbon-iodine bond on the benzene (B151609) ring and the carbon-iodine bond on the ethoxy side chain. This duality allows for its participation in a wide array of chemical transformations.

Role in Carbon-Carbon Bond Forming Reactions

The aryl iodide moiety of this compound is a key participant in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Aryl iodides are generally more reactive coupling partners compared to their corresponding aryl bromides or chlorides. researchgate.net This enhanced reactivity makes them preferred substrates in numerous named reactions.

Key Cross-Coupling Reactions Involving Aryl Iodides:

Suzuki-Miyaura Coupling: Reaction with organoboronic acids.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Stille Coupling: Reaction with organotin compounds.

Negishi Coupling: Reaction with organozinc reagents.

These palladium-catalyzed, among other transition-metal-catalyzed, reactions leverage the reactivity of the aryl C–I bond to create new bonds with various carbon-based nucleophiles. researchgate.netnih.gov The presence of the iodoethoxy group can be maintained under many cross-coupling conditions, allowing for subsequent functionalization at that position. This makes this compound a valuable building block for creating molecules with diverse functionalities.

Participation in Ether Linkage Functionalization

While the primary reactive sites of this compound are the two carbon-iodine bonds, the ether linkage itself is a crucial structural element. Direct functionalization of the C-H bonds adjacent to the ether oxygen is a known synthetic strategy. acs.org Although less common than reactions at the C-I bonds, these transformations can provide pathways to more complex ether derivatives. The ether linkage is generally stable under the conditions used for many cross-coupling and nucleophilic substitution reactions, preserving the core structure of the molecule while other sites are modified.

Furthermore, the molecule can be a substrate in reactions that form carbon-heteroatom bonds, such as C-N, C-O, and C-S couplings, further expanding its synthetic utility. acs.orgchemistryviews.orgrsc.org

Precursor in the Development of Complex Organic Molecules

The distinct reactivity of the aryl iodide and the alkyl iodide allows for a stepwise or selective functionalization strategy. The aryl iodide is highly susceptible to oxidative addition with transition metals like palladium, making it ideal for cross-coupling reactions. nih.gov In contrast, the primary alkyl iodide is an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions. youtube.commanac-inc.co.jp

This differential reactivity enables synthetic chemists to use this compound as a linker. For instance, a complex aryl group could first be introduced at the benzene ring via a Suzuki coupling. Subsequently, the iodoethoxy group could be used to attach another molecule, such as a peptide or a fluorescent tag, via nucleophilic substitution. This strategic approach is fundamental in medicinal chemistry and materials science for constructing precisely defined, multi-component molecular systems.

Applications in Radiochemistry Research and Radiolabeling Methodologies

The presence of stable iodine atoms makes this compound an excellent precursor for the synthesis of radioiodinated analogues for use in nuclear medicine. nih.gov The development of radiolabeled pharmaceuticals is a rapidly growing field, providing essential tools for noninvasive diagnosis and targeted therapy. nih.govnih.gov

Precursor for Radioiodination with Iodine Radioisotopes (e.g., Iodine-125, Iodine-131, Iodine-123)

Radioisotopes of iodine are widely used in medical imaging and therapy. johnshopkins.edu this compound can serve as a precursor where one or both of the stable iodine-127 atoms are replaced with a radioactive isotope. The choice of isotope depends on the intended application.

Iodine-123 (¹²³I): This isotope is ideal for diagnostic imaging with Single-Photon Emission Computed Tomography (SPECT). wikipedia.orgnih.gov It has a short half-life of 13.22 hours and emits gamma radiation at an energy (159 keV) that is well-suited for gamma cameras, providing high-quality images with a relatively low radiation dose to the patient. wikipedia.orgnih.gov

Iodine-125 (¹²⁵I): With a longer half-life of 59.4 days, ¹²⁵I is used in radioimmunoassays, brachytherapy, and preclinical small animal imaging. wikipedia.orgnih.govpatsnap.com It decays by electron capture, emitting low-energy gamma rays. wikipedia.orgwikidot.com

Iodine-131 (¹³¹I): This isotope is unique in that it emits both beta particles and gamma rays, making it a "theranostic" agent. wikipedia.org The beta emission is used for therapy, particularly for treating thyroid cancer and hyperthyroidism, while the gamma emission allows for imaging. wikipedia.orgradiopaedia.orgcdc.gov It has a half-life of 8.02 days. wikipedia.org

Properties of Medically Relevant Iodine Radioisotopes
IsotopeHalf-LifeDecay ModePrimary Emission Energy (keV)Primary Medical Application
Iodine-123 (¹²³I)13.22 hoursElectron Capture (EC)159 γDiagnostic SPECT Imaging wikipedia.orgnih.gov
Iodine-125 (¹²⁵I)59.4 daysElectron Capture (EC)35 γ; 27-32 X-rayRadioimmunoassays, Brachytherapy wikipedia.orgpatsnap.com
Iodine-131 (¹³¹I)8.02 daysβ⁻, γ364 γ; 606 (max) β⁻Therapy (Thyroid) & Imaging wikipedia.orgradiopaedia.org

Investigation of Halogen Exchange Reactions for Radiosynthesis

Halogen exchange is a common and straightforward method for introducing iodine radioisotopes into organic molecules. nih.gov This process involves the direct replacement of a stable halogen atom (in this case, iodine-127) with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). nih.govacs.org

The reaction, often referred to as an isotopic exchange, is typically performed by heating the precursor molecule with a solution of the radioiodide (e.g., Na[¹²³I]). acs.org The efficiency of the exchange can often be improved by the addition of catalysts, such as copper(I) or copper(II) salts. nih.govacs.org

While isotopic exchange on an aryl iodide can be challenging to purify due to the identical chemical nature of the starting material and the product, it remains a valuable technique. nih.gov Alternatively, the precursor could be a bromo- or chloro-analogue, allowing for easier separation. The alkyl iodide position is also amenable to halogen exchange via a Finkelstein-type SN2 reaction, which is a classic method for forming iodoalkanes. manac-inc.co.jpmanac-inc.co.jp The investigation of these exchange reactions on bifunctional precursors like this compound is crucial for developing new radiopharmaceuticals with optimized properties for targeting specific biological processes.

Utility in the Synthesis of Chemical Probes for Research

The bifunctional nature of this compound, possessing two distinct carbon-iodine bonds, makes it a versatile scaffold for the synthesis of complex chemical probes. Chemical probes are essential tools in biomedical research for interrogating biological systems. olemiss.edu The differential reactivity of the aryl iodide and the alkyl iodide allows for selective, sequential functionalization.

The aryl iodide can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce diverse molecular fragments. The primary alkyl iodide is a potent electrophile, susceptible to nucleophilic substitution (SN2) reactions. This orthogonal reactivity enables the strategic construction of probes where one part of the molecule can be attached to a reporter group (like a fluorophore or an affinity tag) while the other is linked to a recognition element designed to interact with a specific biological target. nih.gov Iodine-containing compounds have been specifically developed as probes for techniques like secondary ion mass spectrometry (SIMS), highlighting the utility of iodine as a reporter element. rsc.org

For instance, the iodoethoxy chain could be used to attach the molecule to a solid support for use in high-throughput screening, while the iodobenzene (B50100) moiety serves as a reactive handle for building a library of diverse small molecules. This strategic approach is central to diversity-oriented synthesis, which aims to create structurally complex and diverse compounds for biological screening. nih.gov

Mechanistic Studies of Reactions Involving this compound

Oxidative Transformations and Analogues of Hypervalent Iodine Chemistry

The aryl iodide functionality of this compound can undergo oxidative transformations to form hypervalent iodine compounds, also known as λ³-iodanes. diva-portal.orgprinceton.edu These species are characterized by an iodine atom in a higher oxidation state (+3), expanding its valence shell beyond the typical octet. diva-portal.org The oxidation of aryl iodides can be achieved using various oxidants, and the resulting hypervalent iodine reagents are valuable in synthesis due to their low toxicity and unique reactivity, often mimicking heavy-metal oxidants. organic-chemistry.orgyoutube.com

Common methods for oxidizing aryl iodides include treatment with reagents like peracids or even hydrogen peroxide in the presence of an acid. nih.gov This can convert the aryl iodide into versatile intermediates such as aryliodine(III) dichlorides or diacetates (e.g., (diacetoxyiodo)benzene analogues). nih.govacs.orgnih.gov

These hypervalent iodine species are powerful electrophiles and oxidizing agents. Their reactivity is driven by the favorable reduction of the iodine(III) center back to the stable aryl iodide, which acts as an excellent leaving group. princeton.edunih.gov This property is harnessed in numerous synthetic transformations, including:

Oxidations: They can oxidize alcohols, phenols, and carbonyl compounds. organic-chemistry.org

Group Transfer Reactions: They serve as reagents for transferring aryl, vinyl, or alkynyl groups to nucleophiles. diva-portal.org

Dearomatization: Hypervalent iodine reagents can induce the dearomatization of phenols, creating electrophilic intermediates for further reactions. youtube.com

The presence of the iodoethoxy group could influence the stability and reactivity of the resulting hypervalent iodine species, potentially enabling intramolecular reactions or modifying its solubility and electronic properties. The ether oxygen, being an electron-donating group, can facilitate the initial oxidation of the aryl iodide. nih.gov

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene derivatives where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The regiochemical outcome of EAS on this compound is governed by the directing effects of the two substituents: the iodo group and the 2-iodoethoxy group.

Iodo Group (-I): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect (-I effect), which makes the ring less nucleophilic. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance (+R effect), stabilizing the carbocation intermediate (sigma complex) when the attack occurs at the ortho and para positions. libretexts.orgpressbooks.puborganicchemistrytutor.com

2-Iodoethoxy Group (-OCH₂CH₂I): The key feature of this group is the ether oxygen atom directly attached to the ring. Oxygen is strongly electron-donating through resonance (+R effect) due to its lone pairs, which outweighs its inductive electron-withdrawing effect. This makes the alkoxy group a strong activating group and an ortho, para-director. libretexts.orgyoutube.com It significantly increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. youtube.comchemistrytalk.org

Predicted Substitution Pattern: The powerful activating and ortho, para-directing effect of the alkoxy group will dominate the weaker, deactivating effect of the iodine atom. organicchemistrytutor.com Therefore, incoming electrophiles will be directed primarily to the positions that are ortho and para to the -OCH₂CH₂I group.

Position 2: Ortho to the alkoxy group, meta to the iodo group.

Position 4: Para to the iodo group, ortho to the alkoxy group.

Position 6: Ortho to both the alkoxy and iodo groups.

Substitution will preferentially occur at positions 2, 4, and 6. Steric hindrance from the relatively bulky substituents might influence the ratio of the products, potentially favoring the less hindered position 4.

PositionRelation to -IRelation to -OCH₂CH₂IPredicted Reactivity
2 metaorthoActivated
4 paraorthoActivated
5 metametaDeactivated
6 orthoorthoActivated (Sterically hindered)

Nucleophilic Substitution Reactions

This compound has two sites susceptible to nucleophilic attack: the aryl iodide on the benzene ring and the primary alkyl iodide on the ethoxy side chain.

Nucleophilic Aromatic Substitution (SₙAr): Substitution of the iodine on the aromatic ring by a nucleophile is generally difficult. SₙAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgchemistrysteps.commasterorganicchemistry.com Since this compound lacks such activating groups, the addition-elimination mechanism is highly unfavorable. masterorganicchemistry.com

Under forcing conditions with a very strong base (e.g., NaNH₂), a nucleophilic substitution could potentially proceed through an elimination-addition mechanism involving a highly reactive benzyne intermediate. youtube.com However, this is a less common and more extreme reaction pathway.

Nucleophilic Aliphatic Substitution (Sₙ2): The carbon atom attached to the iodine in the iodoethoxy group (-OCH₂CH₂I ) is a primary carbon, making it an excellent substrate for a bimolecular nucleophilic substitution (Sₙ2) reaction. thermofisher.comsinica.edu.tw This pathway is significantly more favorable than SₙAr for this molecule.

The reaction involves a backside attack by a nucleophile on the electrophilic carbon, displacing the iodide ion as a leaving group. youtube.com This reaction proceeds readily with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, azides) under mild conditions. The reactivity of alkyl iodides in Sₙ2 reactions is generally high because iodide is an excellent leaving group. sinica.edu.tw

Interactive Table: Comparison of Nucleophilic Substitution Sites

Emerging Roles in Materials Science Research

Precursor for Advanced Polymer Synthesis

The presence of two iodine atoms allows this compound to function as a bifunctional monomer in the synthesis of advanced polymers. The aryl iodide and alkyl iodide can be leveraged in various polymerization reactions.

One major application is in cross-coupling polymerization reactions, such as Suzuki, Stille, or Sonogashira coupling, which are powerful methods for forming carbon-carbon bonds. By reacting with a suitable di-functional co-monomer (e.g., a diboronic acid or a di-alkyne), the aryl iodide can be incorporated into the backbone of conjugated polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the molecule can be used to synthesize poly(aryl ether)s. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol or phenol, could be employed. For example, polymerization with a diphenol could lead to the formation of aromatic polyethers, a class of high-performance thermoplastics known for their thermal stability and chemical resistance. The flexible iodoethoxy side chain, if retained or modified, could be used to tune the physical properties of the resulting polymer, such as solubility, processability, and glass transition temperature. The synthesis of poly(ether-ester)s from aromatic monomers is a known strategy for creating degradable polymers with tunable properties. nih.govresearchgate.net

Development of Functional Materials with Specific Characteristics

The specific chemical compound this compound has not been identified in publicly available scientific literature as a direct precursor or building block for the development of functional materials. Extensive searches of chemical databases and materials science literature did not yield specific research findings or data tables related to the synthesis or application of materials derived from this particular molecule.

However, the structural motifs present in this compound—namely the di-iodinated aromatic ring and the ether linkage—are found in various classes of functional polymers and materials. The principles governing the use of these related compounds can provide theoretical insight into the potential, albeit currently undocumented, applications of this compound in materials science.

The presence of iodine atoms on the benzene ring suggests that this compound could potentially be utilized in the synthesis of polymers with enhanced properties. For instance, iodinated compounds are known to serve as monomers in various polymerization reactions, including cross-coupling reactions, to form polymers with tailored electronic and photophysical properties. The carbon-iodine bond can be activated under certain catalytic conditions to form new carbon-carbon or carbon-heteroatom bonds, a fundamental process in the synthesis of conjugated polymers and other functional materials.

Furthermore, aromatic ethers are a significant class of polymers known for their thermal stability, chemical resistance, and desirable mechanical properties. Poly(aryl ether)s are used in a wide range of applications, from high-performance engineering plastics to membranes for separation processes. The ether linkage in this compound provides flexibility to the molecular structure, which could translate to processability in a potential polymer derived from it.

While no direct evidence is available for this compound, the following table summarizes the types of functional materials that are synthesized from compounds containing similar structural features.

Material Class Relevant Structural Feature Resulting Material Characteristics Potential Applications
Aromatic Polyesters Aromatic rings, potential for di-acid or di-ol conversionHigh thermal stability, mechanical strengthHigh-performance films, fibers, and engineering plastics
Poly(aryl ether)s Aryl ether linkageChemical inertness, thermal stability, toughnessMembranes, adhesives, coatings, aerospace components
Conjugated Polymers Di-iodinated aromatic ring (as a monomer)Tunable electronic and optical properties, conductivityOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors
Halogenated Polymers Iodine atomsFlame retardancy, high refractive index, X-ray contrastFlame-retardant materials, optical components, medical imaging agents

It is important to reiterate that the inclusion of this compound in the development of these or any other functional materials is purely speculative at this time, as no research has been published to support this. The table serves to illustrate the potential roles that the key functional groups within this molecule could play in the creation of new materials, based on established principles of polymer and materials chemistry. Future research would be necessary to synthesize and characterize any materials derived from this compound to determine their actual properties and potential applications.

Future Research Perspectives and Challenges for 1 Iodo 3 2 Iodoethoxy Benzene

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1-iodo-3-(2-iodoethoxy)benzene, while not extensively documented, can be envisioned through several multi-step pathways leveraging established organic reactions. A primary challenge lies in developing a high-yielding, cost-effective, and environmentally benign synthesis.

A plausible synthetic route could commence from 3-iodophenol (B1680319). The initial step would involve an etherification reaction, specifically a Williamson ether synthesis. This would couple 3-iodophenol with a suitable two-carbon electrophile containing a masked or protected hydroxyl group, such as 2-bromoethanol (B42945) or 2-chloroethanol, in the presence of a base. Following the formation of the ether linkage, the terminal hydroxyl group would be deprotected and subsequently converted to an iodide. This final step can be achieved through various iodinating agents, with the Finkelstein reaction being a classic approach where an alkyl chloride or bromide is converted to the corresponding iodide using sodium iodide in acetone (B3395972).

Sustainable or "green" approaches to the synthesis are of paramount importance. mdpi.comnih.gov This includes the use of more environmentally friendly solvents, reducing the number of synthetic steps, and employing less toxic reagents. For instance, the direct iodination of aromatic systems using greener methods is an active area of research. tandfonline.comscispace.com Methodologies using potassium iodide with an oxidant like Oxone® in water have been successfully applied to other phenolic compounds, such as vanillin, offering a greener alternative to traditional iodination techniques. gctlc.orgtandfonline.com Another sustainable approach is the use of mechanochemistry, which involves solvent-free reactions through mechanical grinding, and has been demonstrated for the iodination of pyrimidine (B1678525) derivatives using solid iodine and silver nitrate. mdpi.comnih.gov

Table 1: Potential Synthetic Strategies and Sustainable Considerations

Reaction Step Conventional Reagents Potential Sustainable Alternatives Key Challenges
Aryl Iodination I₂/HNO₃ I₂/Oxone® in water gctlc.orgtandfonline.com, KI/K₃Fe(CN)₆ in water tandfonline.com, Mechanochemical methods (I₂/AgNO₃) mdpi.comnih.gov Regioselectivity, avoiding harsh acidic conditions.
Etherification 3-iodophenol, 2-haloethanol, strong base (e.g., NaH) in aprotic solvent (e.g., DMF, THF). Phase-transfer catalysis to minimize organic solvent use, use of bio-based solvents. Efficiency of the reaction, purification of the product.

| Alkyl Iodination | Mesylation/tosylation followed by NaI (Finkelstein reaction). acs.org | Direct conversion of the alcohol using milder iodinating agents. | Lability of the Csp³-I bond. acs.org |

Exploration of Expanded Reactivity Profiles and Catalytic Transformations

The dual reactivity of this compound, stemming from its aryl iodide and alkyl iodide functionalities, allows for a wide range of selective chemical modifications.

The aryl iodide group is a prime substrate for a variety of transition-metal-catalyzed cross-coupling reactions. vulcanchem.com These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds. For example, palladium-catalyzed reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings would allow for the introduction of diverse substituents at the 3-position of the benzene (B151609) ring. vulcanchem.com Copper-catalyzed reactions, such as the Ullmann condensation, can also be employed for the formation of diaryl ethers or aryl amines. vulcanchem.com Recent advancements focus on making these transformations more sustainable, for instance, by using visible-light-induced, transition-metal-free cross-coupling of aryl iodides. rsc.org

The alkyl iodide moiety, on the other hand, is susceptible to nucleophilic substitution (Sₙ2) reactions. The iodide ion is an excellent leaving group, facilitating the introduction of a wide array of functional groups, including azides, amines, thiols, and cyanides. This allows for the attachment of various molecular tags, linkers, or biologically active molecules to the ethoxy side chain.

A key challenge and area of research is the selective transformation of one C-I bond in the presence of the other. The differential reactivity of the aryl C(sp²)-I bond versus the alkyl C(sp³)-I bond can be exploited. Typically, palladium catalysts are more effective for the activation of aryl halides, while the alkyl iodide is more prone to nucleophilic attack. Careful selection of reaction conditions, catalysts, and reagents would be crucial to achieve chemoselectivity. thieme-connect.com

Hypervalent iodine reagents and their chemistry represent another frontier. acs.org The aryl iodide can be a precursor for the synthesis of diaryliodonium salts, which are powerful arylating agents in their own right and offer green alternatives to some metal-catalyzed processes. nih.gov

Table 2: Potential Reactivity and Catalytic Transformations

Reactive Site Reaction Type Catalyst/Reagent Examples Potential Products
Aryl Iodide Suzuki-Miyaura Coupling Pd catalyst (e.g., Pd(PPh₃)₄), base, boronic acid. vulcanchem.com Biaryls, functionalized benzenes.
Heck Coupling Pd catalyst, base, alkene. vulcanchem.com Stilbenes, cinnamic acid derivatives.
Sonogashira Coupling Pd/Cu catalyst, base, terminal alkyne. vulcanchem.com Aryl alkynes.
Buchwald-Hartwig Amination Pd catalyst, base, amine. Aryl amines.
Alkyl Iodide Nucleophilic Substitution Azides (NaN₃), thiols (RSH), amines (R₂NH). Alkyl azides, thioethers, alkyl amines.

Advanced Applications in Chemical Biology Research focusing on Chemical Probes

The structural features of this compound make it a promising candidate for the development of chemical probes for biological research.

One of the most significant potential applications is in molecular imaging. acs.org Iodine has several radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) that are used in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). acs.org By synthesizing this compound with one of these radioisotopes, it could be developed into a radiopharmaceutical probe. The lipophilic nature of the molecule could facilitate its passage across cell membranes. Furthermore, the presence of two iodine atoms could potentially enhance cellular uptake, a phenomenon observed with other iodinated fluorescent probes. sciencechronicle.in

The bifunctionality of the molecule allows it to act as a versatile linker or scaffold. The aryl iodide can be used as a handle for stable attachment to biomolecules (e.g., proteins, peptides, or nucleic acids) via palladium-catalyzed cross-coupling reactions. The alkyl iodide provides a reactive site for covalent labeling of specific amino acid residues in proteins, such as cysteine or histidine, through nucleophilic substitution. This dual functionality could be exploited to create bifunctional probes for applications such as proximity-labeling or the development of targeted drug-delivery systems.

Iodinated compounds have also been developed as probes for other imaging modalities, such as secondary ion mass spectrometry (SIMS), where the low natural background of iodine provides a clear signal. rsc.org

Table 3: Potential Applications in Chemical Biology

Application Area Key Feature Utilized Principle
SPECT/PET Imaging Incorporation of radioiodine (e.g., ¹²³I, ¹²⁴I). acs.org The radioactive decay of iodine is detected to visualize the probe's distribution in vivo.
Covalent Protein Labeling Reactivity of the alkyl iodide. The alkyl iodide acts as an electrophile, reacting with nucleophilic amino acid side chains (e.g., cysteine thiols).
Bioconjugation Handle Reactivity of the aryl iodide. Transition-metal-catalyzed cross-coupling reactions allow for stable linkage to other molecules.

| Enhanced Cellular Uptake | Presence of iodine atoms. | Halogen bonding with membrane transporters may increase permeability, as seen with other iodinated molecules. sciencechronicle.in |

Green Chemistry Initiatives in the Synthesis and Application of Iodinated Compounds

The principles of green chemistry are increasingly being integrated into the synthesis and application of halogenated compounds to minimize environmental impact. digitellinc.com

For the synthesis of this compound, several green initiatives can be pursued. A primary goal is the replacement of hazardous solvents with greener alternatives. Water is an ideal green solvent, and methods for performing iodinations and cross-coupling reactions in aqueous media are being developed. tandfonline.comgctlc.org For example, the iodination of phenols has been successfully carried out in water using potassium iodide and potassium ferrate. tandfonline.com The use of renewable starting materials is another key aspect. While 3-iodophenol is derived from petrochemical sources, exploring synthetic routes from bio-based phenols could be a long-term goal.

The choice of reagents is also critical. Traditional iodination methods often use harsh or toxic reagents. The development of catalytic systems that use benign sources of iodine, such as potassium iodide, with a mild oxidant is a significant step forward. gctlc.org Hypervalent iodine reagents are often considered "green" oxidants because they are metal-free and relatively non-toxic. acs.org

In terms of applications, the catalytic nature of the cross-coupling reactions in which this compound would be used aligns with green chemistry principles. Catalysts, by definition, are used in small amounts and allow for more efficient reactions with less waste. The development of highly active and recyclable catalysts is a continuous effort in this field. Furthermore, designing synthetic routes that maximize atom economy—the amount of starting material that ends up in the final product—is a fundamental tenet of green chemistry. gctlc.org

Table 4: Green Chemistry Considerations

Green Chemistry Principle Application to this compound References
Waste Prevention Designing synthetic routes with high atom economy. gctlc.org
Safer Solvents and Auxiliaries Using water as a solvent for synthesis and reactions. tandfonline.comgctlc.org
Design for Energy Efficiency Employing catalytic reactions that proceed at lower temperatures; exploring mechanochemical and photochemical methods. mdpi.comrsc.org
Use of Renewable Feedstocks Long-term goal of sourcing starting materials from biomass. gctlc.org
Reduce Derivatives Avoiding the use of protecting groups where possible. vulcanchem.com
Catalysis Utilizing transition-metal or organocatalysts for efficient transformations. rsc.orgthieme-connect.com
Design for Degradation (Future consideration) Designing the molecule to break down into benign products after its intended use.

| Safer Chemistry for Accident Prevention | Using less hazardous reagents (e.g., KI/Oxone® instead of I₂/strong acid). | gctlc.orgtandfonline.com |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.